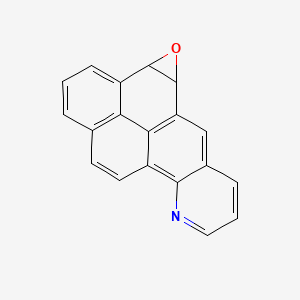
10-Azabenzo(a)pyrene 4,5-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-Azabenzo(a)pyrene 4,5-oxide, also known as this compound, is a useful research compound. Its molecular formula is C19H11NO and its molecular weight is 269.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Mutagenicity Studies
Research has extensively documented the mutagenic effects of 10-azabenzo(a)pyrene 4,5-oxide. It has been shown to induce mutations in various biological models, including bacterial assays using Salmonella typhimurium. The compound's ability to cause frame-shift mutations is particularly notable, making it a valuable tool for studying mutagenesis mechanisms .
Environmental Toxicology
Due to its presence in environmental pollutants, particularly from combustion processes, this compound serves as an important marker for assessing the impact of PAHs on ecosystems. Studies have focused on its bioaccumulation in aquatic organisms and terrestrial plants, providing insights into environmental health risks associated with PAH exposure .
Cancer Research
The compound's role in cancer biology is significant, particularly concerning its activation pathways leading to DNA damage. Research indicates that this compound can interact with cellular macromolecules, leading to the formation of DNA adducts that may initiate carcinogenesis . Investigations into its effects on cancer cell lines have revealed that it can influence drug resistance mechanisms in chemotherapy treatments .
Biochemical Mechanisms
Studies have elucidated the biochemical pathways involved in the metabolism of this compound. Its conversion into reactive intermediates highlights the importance of cytochrome P450 enzymes in mediating its toxicological effects. Understanding these pathways is crucial for developing interventions against PAH-induced toxicity .
Case Study 1: Mutagenesis in Bacterial Systems
A study examining the mutagenic potential of this compound demonstrated significant mutation rates in Salmonella typhimurium strains. The research highlighted the compound's capacity to induce both base-pair substitutions and frame-shift mutations under specific conditions, emphasizing the need for further investigations into environmental exposure levels .
Case Study 2: Impact on Cancer Cell Lines
Research involving esophageal cancer cell lines revealed that exposure to this compound altered cellular responses to chemotherapeutic agents. The compound was found to activate survival signaling pathways that counteracted drug-induced apoptosis, suggesting a role in developing chemoresistance among cancer cells .
Propriétés
Numéro CAS |
67977-01-9 |
|---|---|
Formule moléculaire |
C19H11NO |
Poids moléculaire |
269.3 g/mol |
Nom IUPAC |
18-oxa-7-azahexacyclo[10.7.2.03,8.09,20.016,21.017,19]henicosa-1(20),2,4,6,8,10,12(21),13,15-nonaene |
InChI |
InChI=1S/C19H11NO/c1-3-10-6-7-12-16-14(9-11-4-2-8-20-17(11)12)19-18(21-19)13(5-1)15(10)16/h1-9,18-19H |
Clé InChI |
QDFSNNRULRMSIH-UHFFFAOYSA-N |
SMILES |
C1=CC2=C3C(=C1)C4C(O4)C5=C3C(=C6C(=C5)C=CC=N6)C=C2 |
SMILES canonique |
C1=CC2=C3C(=C1)C4C(O4)C5=C3C(=C6C(=C5)C=CC=N6)C=C2 |
Synonymes |
10-azabenzo(a)pyrene 4,5-oxide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















